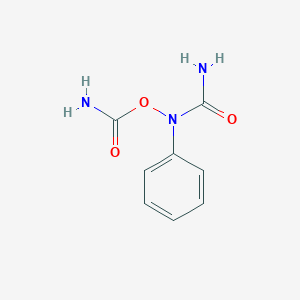

N-(Carbamoyloxy)-N-phenylurea

Description

Properties

CAS No. |

33108-71-3 |

|---|---|

Molecular Formula |

C8H9N3O3 |

Molecular Weight |

195.18 g/mol |

IUPAC Name |

(N-carbamoylanilino) carbamate |

InChI |

InChI=1S/C8H9N3O3/c9-7(12)11(14-8(10)13)6-4-2-1-3-5-6/h1-5H,(H2,9,12)(H2,10,13) |

InChI Key |

XMSKVJRYDPFLMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C(=O)N)OC(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Carbamoyloxy N Phenylurea and Its Structural Analogs

Phosgene-Free Synthetic Approaches for N-(Carbamoyloxy)-N-phenylurea Precursors

The elimination of phosgene (B1210022), a highly toxic and corrosive chemical, from synthetic pathways is a critical goal for green chemistry. Research has focused on alternative C1 sources and novel intermediates to construct the essential urea (B33335) and carbamate (B1207046) backbones.

Carbon dioxide (CO2) presents itself as an ideal alternative C1 building block for chemical synthesis due to its abundance, non-toxic nature, and renewability. researchgate.net The direct reaction of CO2 with amines to form carbamic acids is a well-established, though often challenging, transformation. wikipedia.org The primary difficulty lies in the subsequent dehydration of the carbamic acid intermediate to form ureas or carbamates, which can be equilibrium-limited.

A significant advancement involves the use of supercritical carbon dioxide (scCO2) as both a reagent and a solvent. Heating silylamines in scCO2 has been shown to be a clean and efficient method for producing O-silylcarbamates, which are effective precursors for a variety of symmetrical and unsymmetrical ureas. nih.govox.ac.uk Another approach utilizes urea itself as an active form of carbon dioxide, reacting it with amines and alcohols to generate N-substituted carbamates, thereby bypassing the need for phosgene. rsc.orgresearchgate.netresearchgate.net This method is particularly effective over heterogeneous catalysts like TiO2–Cr2O3/SiO2, which exhibit high activity due to a balance of acidic and basic sites. rsc.orgresearchgate.net

Furthermore, the development of catalytic systems that can operate under mild conditions is crucial. For instance, a library synthesis technique has been developed using the DBU-catalyzed reaction of amines and gaseous carbon dioxide to form carbamic acids in situ. These intermediates can then be converted to ureas or carbamates under mild conditions. acs.org

Silylamines have emerged as highly effective reagents for the synthesis of ureas and carbamates using carbon dioxide. The reaction of silylamines with CO2 readily forms silylcarbamate intermediates. researchgate.netresearchgate.netnih.gov These intermediates are more reactive than their corresponding carbamic acids, facilitating subsequent reactions.

Under thermal conditions, these initially formed silylcarbamates can react with another molecule of silylamine to produce the thermodynamically stable urea and a disilyl ether byproduct. researchgate.netnih.gov This protocol has been successfully applied to the synthesis of a wide array of N,N′-diaryl, dialkyl, and alkyl-aryl ureas in solvents like pyridine (B92270) or toluene. researchgate.netresearchgate.netnih.gov The process is versatile, allowing for the creation of 13C-labeled ureas, chiral ureas, and even macrocyclic structures. researchgate.netnih.gov The reaction can be promoted by pre-catalysts, such as certain indium compounds, which facilitate the conversion of silylamines to ureas under low CO2 pressure (2-3 atm). researchgate.net

The general mechanism involves the initial formation of the O-silylcarbamate, which then undergoes further reaction to yield the final urea product. This two-step process, proceeding through a defined intermediate, offers a controlled and efficient route to complex urea derivatives. nih.gov

Table 1: Synthesis of Ureas via CO2 and Silylamines

| Starting Material | CO2 Pressure | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl/Alkyl Silylamines | 2-3 atm | Pyridine/Toluene | 120-150 °C | Diaryl/Dialkyl/Alkyl-Aryl Ureas | 70-99% | researchgate.netresearchgate.net |

Diverse Reaction Pathways for Urea and Carbamate Scaffold Construction

Beyond CO2 utilization, a variety of other synthetic strategies have been developed to construct the urea and carbamate frameworks, ranging from classical rearrangements to modern catalytic transformations.

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com A key feature of this reaction is the formation of an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.comyoutube.com This isocyanate is highly electrophilic and can be trapped by various nucleophiles. wikipedia.org When water is the nucleophile, the isocyanate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine. wikipedia.org

However, if the reaction is performed in the presence of other nucleophiles, such as alcohols or amines, the isocyanate intermediate can be trapped to form stable carbamates or ureas, respectively. wikipedia.orgrsc.org This makes the Hofmann rearrangement a valuable tool for synthesizing these functional groups. The process begins with the treatment of an amide with bromine and a strong base, which forms an N-bromoamide. numberanalytics.commasterorganicchemistry.com Subsequent deprotonation and rearrangement lead to the isocyanate. numberanalytics.com This method, and related reactions like the Curtius rearrangement, provide a pathway to isocyanates from carboxylic acid derivatives, which are then readily converted to the desired urea or carbamate products. masterorganicchemistry.comrsc.org

Table 2: Key Steps of the Hofmann Rearrangement

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Reaction of a primary amide with Br2 and NaOH. | N-bromoamide |

| 2 | Deprotonation of the N-bromoamide. | Bromoamide anion |

| 3 | Rearrangement with loss of bromide ion. | Isocyanate |

Catalysis offers a powerful means to achieve efficient and selective synthesis of urea and carbamate derivatives under mild conditions. Both metal-based and metal-free organocatalytic systems have been developed.

For carbamate synthesis, a TiO2–Cr2O3/SiO2 catalyst has been shown to be highly effective for the reaction of amines, urea (as a CO2 source), and alcohols, affording N-substituted carbamates in high yields (95-98%). rsc.orgresearchgate.net In a different approach, the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been used for the chemo- and site-selective formation of N-aryl carbamates from cyclic organic carbonates and aromatic amines under ambient conditions. nih.gov This reaction proceeds smoothly and provides a sustainable methodology for a wide variety of N-aryl carbamate synthons. nih.gov

For urea synthesis, copper-oxide nanocatalysts have been employed in the reaction of dicyclohexylcarbodiimide (B1669883) (DCC) with various carboxylic acids to form N-acylureas. reading.ac.uk Additionally, indium-based pre-catalysts can promote the conversion of silylamines and CO2 to ureas. researchgate.net The design of these catalysts is often crucial for achieving high activity and selectivity, with factors like the nature of the metal center and the catalyst support playing a key role.

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry. In the context of urea synthesis, water can play several roles. The reaction of urea with water, known as hydrolysis, typically occurs very slowly but can be accelerated. youtube.com When heated under pressure, urea can decompose in water to form carbon dioxide and ammonia (B1221849) or ammonium (B1175870) carbonate. testbook.comgoogle.comyoutube.com

While high-temperature hydrolysis leads to decomposition, specific synthetic methods have been developed in aqueous media. For example, a straightforward synthesis of phenylurea involves dissolving aniline (B41778) and urea in water with catalytic amounts of HCl and glacial acetic acid and boiling the mixture. iglobaljournal.com The phenylurea product crystallizes out upon cooling. iglobaljournal.com This method highlights how water can be used as a solvent for urea synthesis, even though the dissolution of urea in water is an endothermic process that requires heat to proceed efficiently. fluidfertilizer.org These "on-water" or aqueous methodologies offer significant environmental benefits by reducing the reliance on volatile organic solvents.

Targeted Synthesis of Substituted this compound Derivatives

The targeted synthesis of this compound and its structural analogs has garnered significant interest due to the versatile applications of carbamate and urea functionalities in medicinal chemistry and materials science. Advanced synthetic methodologies have been developed to allow for precise control over the molecular architecture, enabling the introduction of a wide array of substituents and the construction of more complex structures. These methods facilitate the exploration of structure-activity relationships and the tailoring of properties for specific applications.

Modular Approaches to Incorporate Diverse Alkyl and Aryl Moieties

Modular synthetic strategies are pivotal for creating libraries of this compound derivatives with diverse alkyl and aryl substituents. These approaches often involve the sequential construction of the molecule, allowing for the introduction of various functional groups at specific positions.

A common strategy involves the use of phenyl carbamates as key intermediates. These can be reacted with a range of primary and secondary amines in a solution of dimethyl sulfoxide (B87167) (DMSO) at ambient temperature to yield N,N'-substituted ureas in high yields. google.com This method is advantageous as it avoids the use of hazardous reagents like phosgene and allows for the straightforward introduction of diverse amine components. google.com The reaction is generally fast and efficient for both aliphatic and aromatic amines. google.com

Another versatile approach is the zirconium(IV)-catalyzed exchange reaction of dialkyl carbonates with amines to form carbamates, which can then be further reacted to form ureas. organic-chemistry.org This method demonstrates good functional group tolerance and allows for the selective synthesis of carbamates and ureas. organic-chemistry.org For instance, the use of 2-hydroxypyridine (B17775) as a catalytic additive facilitates the synthesis of carbamates, while 4-methyl-2-hydroxyquinoline promotes the formation of ureas. organic-chemistry.org Microwave acceleration has also been shown to significantly reduce reaction times in these exchange processes. organic-chemistry.org

The synthesis of O-substituted N-2-phenylcyclopropylcarbamates has been achieved, and these compounds have been evaluated for their biological activity. nih.gov This highlights the ability to incorporate cyclic alkyl moieties into the carbamate structure. The synthesis of these derivatives allows for the exploration of stereoisomerism and its effect on biological function. nih.gov

A general and modular strategy for the synthesis of α-amino carbonyls, which can be seen as analogs, involves a Lewis acid-visible-light-mediated Norrish type-I fragmentation of a tailored carboxamide reagent. This radical-based approach allows for the combination of a wide range of amine and carbonyl building blocks, showcasing the potential for creating diverse structures. nih.gov

Table 1: Examples of Modular Synthesis of Urea and Carbamate Derivatives

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenyl carbamate, Primary/Secondary Amine | DMSO, ambient temperature | N,N'-Substituted urea | High | google.com |

| Dialkyl carbonate, Amine | Zr(Ot-Bu)₄, 2-hydroxypyridine, 80 °C | Carbamate | High | organic-chemistry.org |

| Carbamate, Amine | Zr(Ot-Bu)₄, 4-methyl-2-hydroxyquinoline, Microwave, 120 °C | Urea | High | organic-chemistry.org |

| Carboxamide, Imine | Lewis acid, visible light | α-Amino amide | Good | nih.gov |

Preparation of Phosphorylated Carbamide-Containing Compounds

The introduction of a phosphoryl group into carbamide-containing compounds, including urea and carbamate derivatives, can impart unique chemical and biological properties. A variety of synthetic methods have been developed for the phosphorylation of these molecules.

One of the most common methods for the synthesis of phosphorylated ureas is the reaction of N-phosphoisocyanates with amines or the phosphorylation of existing urea derivatives. researchgate.net The review of synthesis methods for phosphorylated carbamide-containing compounds provides a systematic overview of these approaches, covering acyclic, monocyclic, and bicyclic structures. researchgate.net For example, N-aryl-substituted phosphorylated ureas can be synthesized, demonstrating the versatility of these methods. researchgate.net

The reaction of urea with phosphorylating agents can lead to a variety of products, depending on the reaction conditions and the nature of the phosphorylating agent. researchgate.net The combination of urea fragments and phosphoryl groups in a single molecule can lead to substances with specific, useful properties. researchgate.net

The synthesis of diphosphorylated symmetric ureas has also been reported, further expanding the structural diversity of these compounds. researchgate.net These methods often involve the use of phosphorus chlorides or other activated phosphorus species that react with the nitrogen atoms of the urea or carbamate moiety. The stability of the resulting P-N bond can be influenced by various factors, including the substituents on both the phosphorus and nitrogen atoms. researchgate.net

Table 2: Synthetic Methods for Phosphorylated Carbamide-Containing Compounds

| Starting Materials | Reagents | Product Type | Reference |

| Urea/Substituted Urea | Phosphorylating agents | N-Phosphorylated urea | researchgate.net |

| N-Phosphoisocyanates | Amines | Phosphorylated urea | researchgate.net |

| Urea | Phosphorus pentachloride, followed by amine | Diphosphorylated symmetric urea | researchgate.net |

Synthesis of Bis-Carbamate and Oligo(m-phenylurea) Architectures

The construction of molecules containing multiple carbamate or urea linkages, such as bis-carbamates and oligo(m-phenylureas), allows for the creation of larger, more complex architectures with defined shapes and functionalities.

Bis-carbamates, which contain two carbamate groups within the same molecule, have been synthesized and studied for their potential applications in medicinal chemistry. wosjournals.com These molecules can be prepared through various synthetic routes, often involving the reaction of a diisocyanate with an alcohol or the reaction of a diamine with a chloroformate. The presence of two carbamate groups allows for increased hydrogen bonding potential, which can influence their physical and biological properties. wosjournals.com For example, N,N'-hexamethylene bis[(m-cresolyl)-carbamate] has been synthesized and its physicochemical properties studied. wosjournals.com

Oligo(m-phenylurea)s are a class of foldamers that adopt stable helical conformations due to intramolecular hydrogen bonding between the urea groups. The synthesis of these oligomers is typically achieved through a stepwise approach, allowing for precise control over the sequence and length of the oligomer. Chiral side chains can be introduced to the urea nitrogen atoms to control the helical sense of the resulting oligomer. The synthesis of tetraureas with chiral N-2-(methoxyethoxyethoxy)propyl groups has been reported, demonstrating the ability to create complex, multilayered aromatic structures with dynamic helical properties. wosjournals.com

The synthesis of these larger architectures often relies on the fundamental reactions of carbamate and urea formation, but requires careful planning and execution to achieve the desired structures in good yields. The modular nature of these synthetic approaches is crucial for building up these complex molecules from simpler building blocks.

Spectroscopic Characterization and Structural Elucidation of N Carbamoyloxy N Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, providing insights into the chemical environment of individual atoms.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Interpretation

In the ¹H NMR spectrum of a hypothetical N-(Carbamoyloxy)-N-phenylurea, distinct signals would be expected for the protons of the phenyl group and the NH protons of the urea (B33335) and carbamate (B1207046) moieties. Based on data from similar phenylurea derivatives, the aromatic protons would likely appear in the range of δ 7.0-8.0 ppm. chemicalbook.com The chemical shifts of the NH protons can be highly variable and are sensitive to solvent, temperature, and concentration, but typically resonate downfield. For instance, in phenylurea, the NH proton signals have been observed at δ 8.53 and δ 5.88 ppm in DMSO-d₆. chemicalbook.com

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbons of the urea and carbamoyloxy groups would be expected to appear in the downfield region, typically around 150-170 ppm, due to their deshielded nature. The carbons of the phenyl ring would generate a series of signals in the aromatic region (approximately 110-140 ppm). The specific chemical shifts would be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (Urea) | - | ~155-165 |

| Carbonyl (Carbamate) | - | ~150-160 |

| Phenyl C-1 | - | ~135-145 |

| Phenyl C-2, C-6 | ~7.3-7.6 | ~120-130 |

| Phenyl C-3, C-5 | ~7.0-7.3 | ~125-135 |

| Phenyl C-4 | ~7.1-7.4 | ~120-130 |

| NH (Urea) | Variable (downfield) | - |

| NH (Phenyl) | Variable (downfield) | - |

Note: These are estimated values based on related structures and are for illustrative purposes only.

Temperature-Dependent NMR Studies for Conformational Dynamics

Temperature-dependent NMR studies are invaluable for probing the conformational dynamics of molecules, such as restricted rotation around amide bonds or the existence of different conformers in equilibrium. nih.govresearchgate.netnih.govrsc.org For this compound, variable temperature NMR experiments could reveal information about the rotational barriers around the C-N bonds of the urea and carbamate functionalities. Changes in chemical shifts, signal broadening, or the coalescence of signals as the temperature is varied would indicate dynamic processes occurring on the NMR timescale. Such studies on related peptides and other molecules have been successfully used to determine the 3D structure of the most stable conformers. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques, such as FTIR and Raman, are powerful tools for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the urea and carbamate groups would likely appear as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations are particularly informative. In phenylurea, the carbonyl stretch is observed around 1654 cm⁻¹. iglobaljournal.comorientjchem.org this compound has two carbonyl groups, which may give rise to two distinct bands or a broad, overlapping band in the region of 1650-1750 cm⁻¹, reflecting the different electronic environments of the urea and carbamate carbonyls. The C-N stretching vibrations and various phenyl ring modes would also be present in the fingerprint region (below 1500 cm⁻¹). orientjchem.orgresearchgate.netchemicalbook.comresearchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound (Hypothetical Data)

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Urea) | ~1650-1680 |

| C=O Stretch (Carbamate) | ~1700-1750 |

| C-N Stretch | 1200-1400 |

| Phenyl Ring Vibrations | Various bands below 1600 |

Note: These are estimated values based on related structures and are for illustrative purposes only.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a specialized technique used to determine the absolute configuration of chiral molecules in solution. americanlaboratory.comnih.govnih.govresearchgate.net If this compound were synthesized in a chiral form, VCD could be employed to establish its absolute stereochemistry. This is achieved by comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. americanlaboratory.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule and can provide information about its conjugation system. Phenylurea derivatives typically exhibit absorption maxima in the UV region due to the π-π* transitions of the phenyl ring and n-π* transitions associated with the carbonyl groups. The position and intensity of these absorption bands are sensitive to the substitution pattern on the phenyl ring and the nature of the groups attached to the urea moiety. For N,N'-diphenylurea, an absorption spectrum is available, which can serve as a reference. youtube.comnih.gov The introduction of the carbamoyloxy group would be expected to cause a slight shift in the absorption maxima compared to phenylurea.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of synthesized compounds, providing vital information on molecular weight and fragmentation patterns that aid in confirming the proposed structure. For this compound, mass spectrometric analysis serves to verify its molecular mass and to offer insights into its gas-phase ion chemistry through the study of its fragmentation pathways.

The molecular formula of this compound is C₈H₈N₂O₄, which corresponds to a molecular weight of 196.16 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 196. This peak, arising from the removal of a single electron, confirms the molecular mass of the compound. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further corroborating the elemental composition.

While specific experimental mass spectral data for this compound is not extensively reported in the available literature, a theoretical fragmentation pattern can be proposed based on the known behavior of related phenylurea and carbamate compounds under electron ionization (EI) or electrospray ionization (ESI) conditions. nih.govmdpi.com The fragmentation of phenylurea derivatives often involves the cleavage of the urea C-N bonds. nih.gov

The primary fragmentation of the molecular ion of this compound would likely proceed through several key pathways. One of the most characteristic fragmentations for phenylurea compounds is the cleavage of the C-N bond, which can lead to the formation of phenylisocyanate or an aniline (B41778) radical cation.

A plausible fragmentation cascade is initiated by the cleavage of the N-O bond of the carbamoyloxy group, which is a relatively weak bond. This could be followed by decarboxylation. Another significant fragmentation pathway could involve the cleavage of the N-N bond, which is also inherently labile.

Key theoretical fragment ions for this compound are detailed in the interactive data table below.

| m/z (Theoretical) | Ion Structure | Proposed Fragmentation Pathway |

| 196 | [C₈H₈N₂O₄]⁺˙ | Molecular ion (M⁺˙) |

| 152 | [C₇H₆N₂O₂]⁺˙ | Loss of CO₂ (44 Da) from the molecular ion. |

| 135 | [C₇H₅NO₂]⁺˙ | Cleavage of the N-N bond with subsequent loss of NH₂. |

| 119 | [C₆H₅NCO]⁺˙ | Formation of phenylisocyanate radical cation through cleavage of the urea C-N bond and rearrangement. |

| 93 | [C₆H₅NH₂]⁺˙ | Formation of aniline radical cation through cleavage of the urea C-N bond with hydrogen transfer. |

| 77 | [C₆H₅]⁺ | Loss of HCN from the aniline radical cation or direct fragmentation from the phenyl-containing fragment ions. |

| 65 | [C₅H₅]⁺ | Loss of acetylene (B1199291) from the phenyl cation. |

It is important to note that the relative abundances of these fragment ions would depend on the specific ionization technique and energy used in the mass spectrometer. rroij.com Techniques like liquid chromatography-mass spectrometry (LC-MS) with ESI would likely produce a prominent protonated molecule [M+H]⁺ at m/z 197, and the fragmentation pattern would be studied using tandem mass spectrometry (MS/MS). nih.govnih.govnih.gov

Crystallographic Analysis and Solid State Architecture of N Carbamoyloxy N Phenylurea and Its Analogs

Single Crystal X-Ray Diffraction for Atomic-Level Structure Determination

For N-(Carbamoyloxy)-N-phenylurea, this technique would elucidate the geometry of both the urea (B33335) and carbamate (B1207046) functionalities. Studies on analogous N,N'-diaryl ureas and aryl carbamates provide a strong basis for predicting these structural parameters. nih.govresearchgate.net The urea group is typically planar or near-planar, a result of the delocalization of nitrogen lone-pair electrons into the carbonyl group, which imparts partial double-bond character to the C-N bonds. nih.govwikipedia.org Similarly, the carbamate group is also characterized by a planar arrangement of its core atoms (N-C(=O)-O). iucr.orgepa.gov

In the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, the C-N bond length within the carbamate unit is approximately 1.336 Å, indicating significant double-bond character. iucr.org The phenyl rings in these types of structures are often twisted out of the plane of the central urea or carbamate group. For instance, in one analog, phenyl N-(4-nitrophenyl)carbamate, the nitrophenyl and phenyl rings are twisted relative to the carbamate mean plane by dihedral angles ranging from approximately 13° to 61°. researchgate.net The analysis of N-alkyl-N'-aryl ureas also confirms that understanding the conformation is crucial for rational drug design. nih.govresearchgate.net

| Parameter | Functional Group | Typical Value (Analog Compounds) | Reference |

| Bond Length | |||

| C=O | Urea | ~1.25 Å | nih.gov |

| C-N (Urea) | Urea | ~1.37 Å | nih.gov |

| C=O (Carbamate) | Carbamate | ~1.21 Å | iucr.org |

| C-N (Carbamate) | Carbamate | ~1.34 Å | iucr.org |

| C-O (Ester) | Carbamate | ~1.35 Å | iucr.org |

| Bond Angle | |||

| N-C-N | Urea | ~117° | nih.gov |

| N-C-O | Urea | ~121.5° | nih.gov |

| O-C-O | Carbamate | ~109° | iucr.org |

| N-C=O | Carbamate | ~125° | iucr.org |

Table 1: Typical geometric parameters for urea and carbamate functional groups derived from crystallographic studies of analog compounds. These values provide an expected range for the corresponding parameters in this compound.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of a molecular crystal is dictated by a combination of intermolecular forces that direct how individual molecules self-assemble into an ordered lattice. For this compound, the interplay between strong hydrogen bonds, aromatic interactions, and weaker van der Waals forces is critical in defining its crystal packing. mdpi.com

Hydrogen Bonding Networks within the Urea and Carbamate Frameworks

Both the urea and carbamate moieties are potent hydrogen-bonding units. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. This dual functionality allows these molecules to form robust and predictable hydrogen-bonded assemblies.

In the solid state, N,N'-disubstituted ureas frequently form one-dimensional chains or "tapes" where molecules are linked by N-H···O=C hydrogen bonds. researchgate.net A common and highly stable motif is the catemer, which involves bifurcated hydrogen bonds to the carbonyl oxygen. Similarly, the carbamate N-H group readily participates in N-H···O hydrogen bonding, often linking molecules into chains or dimers. iucr.orgresearchgate.net In the crystal structure of phenyl N-(4-nitrophenyl)carbamate, molecules are linked alternately through N-H···O hydrogen bonds to form chains. researchgate.net The presence of multiple hydrogen-bonding sites in this compound suggests the potential for complex, three-dimensional networks that are highly stable. The R2(2)(8) graph set notation is often used to describe the common ring motifs formed by these hydrogen bonds. researchgate.netnih.gov

π-π Stacking and Aromatic Interactions in Multilayered Systems

The presence of the phenyl ring in this compound introduces the possibility of π-π stacking interactions, which are crucial in the organization of many aromatic compounds. researchgate.net These interactions occur between the electron-rich faces of aromatic rings and contribute significantly to the stabilization of the crystal structure.

While strong hydrogen bonding often dominates the crystal packing of ureas, π-π interactions play a key role in organizing the hydrogen-bonded assemblies into layers or more complex 3D architectures. researchgate.net In crystal structures of phenyl carbamate analogs, offset π-π stacking interactions with centroid-centroid distances around 3.6 Å have been observed, linking hydrogen-bonded columns into a three-dimensional network. iucr.orgnih.gov The interplay is subtle; in some cases, strong π-π stacking can even influence the hydrogen-bonding patterns that are formed. researchgate.net The orientation can be parallel-displaced or T-shaped, where the edge of one ring points towards the face of another. mdpi.com These interactions, along with weaker C-H···π interactions, are expected to be significant in the crystal packing of this compound. researchgate.netnih.gov

Role of Van der Waals Forces in Supramolecular Organization

In a molecule like this compound, van der Waals interactions occur between all non-hydrogen-bonded atoms, including the surfaces of the phenyl ring and the aliphatic portions of the molecule. Although individually weak, their collective contribution to the lattice energy is substantial. They are the decisive factor in how the larger hydrogen-bonded or stacked motifs pack together to form the final, thermodynamically stable crystal structure. numberanalytics.com The principle of close packing, driven by the maximization of favorable van der Waals contacts, dictates the final density and morphology of the crystal.

Conformational Analysis and Flexibility in the Crystalline State

The this compound molecule possesses several rotatable bonds, leading to potential conformational flexibility. The conformation adopted in the crystalline state represents a low-energy state that is stabilized by the network of intermolecular interactions.

The C-N bonds in both the urea and carbamate groups have partial double-bond character, which results in a significant energy barrier to rotation. nih.gov For N,N'-diphenylureas, a trans-trans conformation is generally preferred in the solid state. nih.gov However, studies on N-alkyl-N'-aryl ureas show that both trans-trans and cis-trans conformations can be energetically accessible, with the latter sometimes stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net

The carbamate C-N bond also has a rotational barrier, which is typically lower than that in amides. acs.org For N-phenylcarbamate, this barrier is around 12.5 kcal/mol. nih.govnd.edu The presence of electron-withdrawing groups can further lower this barrier. acs.orgnih.gov The conformation of the phenyl ring relative to the urea and carbamate planes is another key feature. Crystallographic studies of analogs show that the aryl rings are generally not coplanar with the central functional group, with dihedral angles varying significantly depending on the substitution pattern and crystal packing forces. iucr.orgnih.gov This non-planarity is a result of balancing the electronic effects of conjugation with the steric hindrance between adjacent groups. The specific conformation observed in a crystal structure is therefore a sensitive reflection of the interplay between intramolecular steric effects and the optimization of intermolecular interactions within the lattice. researchgate.net

No Specific Research Found for this compound

Following a comprehensive search for scientific literature, it has been determined that there are no specific computational and theoretical investigation papers published on the chemical compound This compound . While extensive research exists for the broader class of N-phenylurea scaffolds and their derivatives, detailed studies focusing solely on the ground state properties, molecular orbital analysis, and docking of this compound are not available in the public domain.

The initial search strategy aimed to gather data for each section of the proposed article, including Density Functional Theory (DFT) calculations, molecular orbital analysis, and molecular modeling. However, the search results consistently pointed to research on other phenylurea analogs, not the specific compound .

For instance, studies on the structural stability and vibrational spectra of the basic phenylurea molecule have been conducted using DFT. nih.gov Similarly, molecular docking and HOMO-LUMO analyses have been performed for various other N-phenylurea derivatives to explore their potential as antitumor agents or for other biological activities. jppres.comnih.govubaya.ac.id These studies provide a general framework for how such computational analyses are performed on this class of compounds.

However, without any papers that have specifically modeled this compound, it is not possible to provide the detailed, scientifically accurate data tables and research findings requested for the specified outline. Generating such an article would require fabricating data or incorrectly applying findings from other, structurally different molecules, which would be scientifically unsound.

Therefore, the requested article focusing solely on the computational and theoretical investigations of this compound cannot be generated at this time due to the absence of primary research on this specific compound.

Computational and Theoretical Investigations of N Carbamoyloxy N Phenylurea

Molecular Modeling and Docking Studies of N-Phenylurea Scaffolds

Prediction of Binding Modes and Interaction Sites

Computational modeling has been instrumental in predicting how phenylurea derivatives, including N-(Carbamoyloxy)-N-phenylurea, interact with biological targets. Molecular docking simulations, a key computational technique, are employed to forecast the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These simulations help in identifying crucial binding interactions such as hydrogen bonds and hydrophobic contacts.

For instance, studies on phenylurea inhibitors binding to proteins have revealed specific interaction patterns. The urea (B33335) moiety is frequently involved in forming hydrogen bonds with amino acid residues in the binding site. In the context of photosystem II, the dimethylurea group of a phenylurea inhibitor has been shown to form hydrogen bonds with the side chain hydroxyl of serine and the peptide carbonyl group of alanine (B10760859). nih.gov The phenyl group, on the other hand, typically engages in hydrophobic interactions, contributing to the stability of the ligand-receptor complex. nih.gov

The binding orientation is also a critical factor. In one study, the dimethylurea part of the inhibitor was oriented towards the binding domain of a plastoquinone (B1678516) head group, while a stilbene (B7821643) moiety was directed along the quinone isoprenoid side chain binding domain. nih.gov This suggests a specific pathway for the molecule into the binding site. Docking studies have underscored the importance of the urea linker in facilitating these interactions. researchgate.net

Table 1: Predicted Binding Interactions of Phenylurea Derivatives

| Interaction Type | Interacting Moiety of Phenylurea | Potential Interacting Residues |

| Hydrogen Bonding | Urea group (NH and C=O) | Serine, Alanine (peptide backbone) |

| Hydrophobic Interactions | Phenyl ring | Non-polar amino acid side chains |

This table illustrates common interaction types predicted for phenylurea derivatives based on computational modeling studies.

Analysis of Conformational Landscapes and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, or conformation. Conformational analysis of phenylurea and its derivatives, using both spectroscopic methods and quantum chemical computations, has identified various stable conformations. rsc.org The conformational landscape of these molecules is often characterized by different arrangements around the urea linkage.

For phenylurea and 1,3-diphenylurea (B7728601), computational studies have identified distinct conformers, such as trans-cis and trans-trans forms. rsc.org In the case of 1,3-diphenylurea, the folded trans-cis conformer was found to be the global minimum, meaning it is the most energetically stable conformation. The extended trans-trans conformer was also populated, while a highly folded cis-cis structure, being at a considerably higher energy, was not observed. rsc.org

Energy minimization is a computational process used to find the most stable conformation of a molecule. By calculating the potential energy for different atomic arrangements, researchers can identify the low-energy conformers that are most likely to exist and be biologically active. For phenylurea derivatives, this analysis is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Table 2: Relative Energies of 1,3-diphenylurea Conformers

| Conformer | Relative Energy | Population Status |

| trans-cis (folded) | Global Minimum | Populated |

| trans-trans (extended) | Higher Energy | Populated |

| cis-cis (highly folded) | Considerably Higher Energy | Not Detected |

This table summarizes the conformational preferences and relative energies for a related phenylurea compound, 1,3-diphenylurea, as determined by computational studies. rsc.org

Quantitative Structure-Transformation Relationships (QSTR) using Quantum Chemical Descriptors

Quantitative Structure-Transformation Relationship (QSTR) models are mathematical models that aim to predict the transformation rates of chemical compounds based on their molecular structure. These models are particularly valuable in environmental science for assessing the fate of compounds like herbicides. For phenylurea herbicides, QSTR studies have successfully established relationships between their chemical structure and their degradation rates in various environmental matrices. nih.gov

These models often employ quantum chemical descriptors, which are numerical values derived from quantum mechanical calculations that describe the electronic and geometric properties of a molecule. Descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have proven useful. A general model for predicting the transformation of phenylurea herbicides in native soil, for example, utilizes the energy of the LUMO along with molar refraction. nih.gov The LUMO energy is an indicator of a molecule's reactivity and its ability to accept electrons.

Other quantum chemical descriptors used in QSTR studies of phenylureas include bond orders, atomic charges, and pKa values, which have been correlated with rate constants for hydrolysis. researchgate.net The development of these models often involves techniques like multiple linear regression to find the simplest and most interpretable relationships between the descriptors and the observed transformation rates. nih.gov

Table 3: Common Quantum Chemical Descriptors in Phenylurea QSTR Studies

| Descriptor | Property Described | Relevance in QSTR Models |

| Energy of LUMO | Electron affinity/reactivity | Predicts transformation rates in soil |

| Atomic Charges | Electron distribution | Correlates with hydrolysis rates |

| Bond Orders | Strength of chemical bonds | Relates to chemical stability and degradation |

| pKa | Acidity/dissociation constant | Influences chemical transformation in water |

This table outlines key quantum chemical descriptors and their application in QSTR models for phenylurea compounds.

Chemical Reactivity and Transformation Pathways of N Carbamoyloxy N Phenylurea Analogues

Hydrolytic Degradation Mechanisms of Phenylurea and Carbamate (B1207046) Compounds

The hydrolytic degradation of phenylurea and carbamate compounds is a critical pathway in their environmental fate. While carbamates are generally stable, they can undergo hydrolysis, especially under certain environmental conditions. ucanr.eduwho.int The initial and primary step in the degradation of many carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage. nih.govnih.govfrontiersin.orgplos.org This process leads to the formation of more water-soluble compounds that can be further metabolized by microorganisms. nih.gov

Phenylurea herbicides, a class of compounds structurally related to N-(Carbamoyloxy)-N-phenylurea, are generally stable to chemical degradation in aqueous solutions under moderate temperatures and a pH range of 4–10. oup.com However, their degradation rates can increase under more acidic or basic conditions. researchgate.net The mechanism for the basic hydrolysis of phenylureas is proposed to be an addition-elimination reaction, similar to that of carboxylic acid esters and amides. rsc.org In highly basic media (pH 12-14), the phenylurea can dissociate at the aryl -NH group to form a conjugate base. rsc.org

The stability of carbamates can be influenced by their chemical structure. For instance, while carbamates can be stored for years without significant change, they degrade more rapidly in moist soils in the presence of microorganisms. ucanr.edu The half-life of carbamate herbicides like CIPC in soil can be around four weeks under summer growing conditions, with degradation being primarily microbial. ucanr.edu

Microbial Transformation and Environmental Fate of Related Herbicides

The microbial transformation of phenylurea and carbamate herbicides is a key factor in their environmental persistence. ucanr.eduwho.int Soil microorganisms play a significant role in the degradation of these compounds. ucanr.edu For many carbamate pesticides, the initial step in microbial degradation is hydrolysis of the ester or amide bond, a reaction catalyzed by hydrolase and oxidoreductase enzymes. nih.govfrontiersin.org

Several bacterial strains have been identified that can degrade phenylurea herbicides. For example, Arthrobacter sp. N2 can transform diuron (B1670789), chlorotoluron, and isoproturon (B30282) into their corresponding substituted anilines. nih.gov The efficiency of this biotransformation can vary depending on the specific herbicide, with diuron being almost quantitatively converted to 3,4-dichloroaniline (B118046). nih.gov Another bacterium, Sphingomonas sp. strain SRS2, is capable of mineralizing the phenyl structure of isoproturon, using it as a source of both carbon and nitrogen. oup.com Similarly, Ochrobactrum anthropi CD3 has demonstrated the ability to biodegrade several phenylurea herbicides, though the rate of degradation can be influenced by the herbicide's structure, with the presence of an isopropyl group in isoproturon appearing to slow the process. mdpi.comnih.gov

The degradation of phenylurea herbicides in soil can lead to the formation of various metabolites. For instance, the degradation of diuron can produce N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (3,4-DCA), which may be more toxic than the parent compound. nih.gov The long-term application of phenylurea herbicides can also affect the structure and metabolic potential of soil microbial communities. nih.govasm.org Studies have shown that soils with a history of herbicide treatment may exhibit altered microbial diversity and functional abilities compared to untreated soils. nih.govasm.org

The environmental fate of these herbicides is influenced by several factors, including soil type, moisture, temperature, pH, and sunlight exposure. who.int While some carbamates can persist in the soil for extended periods, others are readily degraded. ucanr.edutidjma.tn Leaching, adsorption, runoff, and volatilization are additional processes that contribute to the distribution and persistence of these compounds in the environment. researchgate.net

Redox Chemistry and Oxidative Transformations

The redox chemistry of phenylurea and carbamate compounds is crucial to their transformation in various environments. Oxidative processes, in particular, play a significant role in their degradation.

Oxidative transformations of carbamates can be initiated by enzymes such as oxygenases, which hydroxylate the aromatic nucleus of the molecule, making it more susceptible to further degradation. nih.govfrontiersin.org For instance, the bacterial degradation of carbamates with aromatic moieties like carbaryl (B1668338) and phenmedipham (B1680312) often involves this hydroxylation step. nih.govfrontiersin.org The metabolism of some carbamates can also proceed via an oxidative route, as seen with aldicarb (B1662136), where the sulfur atom is oxidized to form aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone. nih.gov

The degradation of phenylurea herbicides can also be achieved through various oxidation conditions, including the use of chlorine, chlorine dioxide, and ozone. researchgate.net Ozonation, in particular, has been shown to be effective in degrading phenylurea herbicides, with degradation kinetics following a pseudo-first-order model. researchgate.net The degradation efficiency of these oxidants can be influenced by the chemical structure of the herbicide, with the number of halogen elements in the molecule playing a role. researchgate.net

The oxidative transformation of these compounds can lead to the formation of various byproducts. For example, the ozonation of phenylurea herbicides can result in N-dealkylation, hydroxylation, cleavage of the N-C bond, ammonification, and nitrification. researchgate.net It can also lead to the formation of N-nitrosodimethylamine (NDMA) through the decomposition of the dimethylamine (B145610) functional group and subsequent reactions. researchgate.net The intermediates produced during oxidation can also contribute to the formation potential of NDMA during subsequent processes like chloramination. researchgate.net

It is important to note that the term "redox reaction" refers to chemical reactions involving the transfer of electrons, where one species is oxidized (loses electrons) and another is reduced (gains electrons). youtube.com Understanding the oxidation numbers of the elements involved is key to identifying what is being oxidized and reduced in these reactions. youtube.com

Thermal Decomposition Profiles of Carbamoyl (B1232498) Systems

The thermal decomposition of carbamoyl systems, such as those found in this compound analogues, is a significant transformation pathway that can be influenced by temperature and the surrounding chemical environment.

A key example is carbamoyl phosphate (B84403) (CP), a thermally unstable molecule with a half-life of approximately 5 minutes at 37°C and physiological pH. mdpi.com At higher temperatures, such as those found in thermophilic organisms (95-100°C), the half-life of CP is less than 2 seconds. mdpi.compnas.orgresearchgate.net The thermal decomposition of CP is proposed to occur via a unimolecular elimination of cyanate (B1221674) through an intramolecular proton transfer. mdpi.com

The stability of carbamoyl systems can be significantly affected by their interaction with other molecules. For instance, the binding of carbamoyl phosphate to enzymes like aspartate transcarbamoylase and ornithine transcarbamoylase can reduce its rate of thermal decomposition by a factor of over 5,000. pnas.orgresearchgate.netnih.gov This stabilization is achieved by restricting the conformation of the bound CP to a geometry that is unfavorable for the decomposition reaction. researchgate.netnih.gov

The Curtius rearrangement is another relevant thermal process, involving the thermal decomposition of acyl azides to form an isocyanate intermediate. nih.gov This intermediate can then react with various nucleophiles to produce carbamate derivatives. nih.gov This method is widely used in the synthesis of carbamates from carboxylic acids. nih.gov

Supramolecular Chemistry and Self Assembly of N Carbamoyloxy N Phenylurea Derivatives

Design Principles for Self-Assembling Urea (B33335) and Carbamate (B1207046) Architectures

The self-assembly of molecules containing urea and carbamate groups is primarily dictated by a set of well-defined design principles rooted in non-covalent interactions. The most crucial of these is hydrogen bonding. The urea moiety (–NH–CO–NH–) is a particularly potent hydrogen-bonding unit because it possesses two donor (N-H) and two acceptor (C=O) sites. This allows for the formation of strong, directional, and often bidentate hydrogen bonds, which are fundamental to creating robust, one-dimensional tapes or ribbons. nih.govresearchgate.net These tapes can then associate into larger, hierarchical structures.

In contrast, the carbamate group (–NH–CO–O–), also known as a urethane (B1682113) group, has only one N-H donor site. While capable of forming strong hydrogen bonds, its capacity for creating extensive, cross-linked networks is inherently different from that of urea. mdpi.com In poly(urethane-urea) systems, the urea groups form strong, bidentate hydrogen bonds that lead to well-defined, hard segments that drive microphase separation more effectively than the urethane linkages. researchgate.netresearchgate.net

Key design principles for these architectures include:

Hydrogen Bond Stoichiometry : The number and arrangement of N-H donor and C=O acceptor sites are paramount. Urea's double N-H donor capacity generally leads to more stable and rigid assemblies compared to analogous carbamates. mdpi.comnih.gov

Molecular Symmetry and Steric Hindrance : The ability to form extended hydrogen-bonded chains is sensitive to steric hindrance around the functional groups. Studies on N-alkyl urea derivatives show that moving from N,N'-disubstituted to N-monoalkyl derivatives enhances aggregation by reducing steric hindrance around the hydrogen-bonding sites. nih.gov

Planarity and Rigidity : The urea and carbamate groups introduce a degree of rigidity into molecules. Carbamate backbones are noted to be more rigid than peptide analogues, and surprisingly, can adopt stable cis configurations, which is less common for peptides. nih.gov This conformational preference significantly influences the geometry of the resulting supramolecular structures.

Solvent Interactions : The self-assembly process is a competition between solute-solute and solute-solvent interactions. In weakly polar, acidic solvents like chloroform, solvent molecules can form hydrogen bonds that compete with the intermolecular N-H···O=C bonds, thereby influencing the aggregation mechanism. nih.gov

Organogelation Phenomena Driven by Intermolecular Interactions

The capacity of N-(Carbamoyloxy)-N-phenylurea derivatives to form organogels—three-dimensional, semi-solid networks that immobilize a liquid solvent—is a direct consequence of their self-assembly into long, entangled fibers. This process is primarily driven by the cooperative action of hydrogen bonding and other intermolecular forces.

A comparative analysis of purpose-synthesized amphiphilic compounds containing either carbamate or urea head-groups provides significant insight. mdpi.comnih.gov In these studies, where the only structural difference was the head-group, the urea-based compounds consistently demonstrated a superior ability to gel organic solvents. This enhanced performance is attributed to the additional N-H bond in the urea moiety, which allows for more extensive and robust hydrogen-bonded networks. mdpi.comnih.gov

Key Research Findings:

Minimum Gelation Concentration (MGC): Urea-based gelators typically require a lower concentration to form a stable gel compared to their carbamate counterparts in the same solvent. mdpi.comnih.gov This indicates a more efficient self-assembly process.

Thermal Stability: Organogels formed from urea derivatives often exhibit higher gel-to-sol transition temperatures, signifying greater thermal stability of the supramolecular network. nih.gov

Spectroscopic Evidence: FT-IR spectroscopy confirms the critical role of hydrogen bonding. Upon gelation, a significant broadening and shift in the N-H and C=O stretching bands are observed, which is more pronounced in urea systems, indicating stronger and more extensive hydrogen bond formation. mdpi.comnih.gov

Morphology: Scanning Electron Microscopy (SEM) reveals differences in the gel network morphology. Urea-based gels often form highly interwoven, fibrillar, and sometimes spherical structures, creating robust networks. In contrast, carbamate-based gels may form smoother or more corrugated surfaces. mdpi.comnih.gov

Rheology: Oscillatory rheology experiments show that the storage modulus (G') of urea-based organogels is typically higher than that of carbamate-based gels, confirming the formation of more rigid and stronger gel networks. nih.gov

The table below summarizes the comparative gelation properties of analogous carbamate and urea compounds in various solvents, based on data from a study on new amphiphilic gelators. nih.gov

| Property | Carbamate Gelator (3d) | Urea Gelator (5d) | Rationale |

| Gelation Ability | Weaker | Stronger | Additional N-H bond in urea for more robust H-bonding network. nih.gov |

| MGC | Higher | Lower | More efficient self-assembly for ureas. mdpi.comnih.gov |

| Network Strength (G') | Lower | Higher | More extensive physical interactions and cross-linking. nih.gov |

| Morphology (SEM) | Corrugated/smooth surfaces | Interwoven fibrillar spheres | Different packing and interaction modes. mdpi.comnih.gov |

Formation of Ordered Supramolecular Structures, including Helices and Nanotubes

Beyond the fibrillar networks responsible for organogelation, urea and carbamate derivatives can self-assemble into more highly ordered nanostructures, including helices and nanotubes. The formation of these architectures is often guided by a combination of directional hydrogen bonding, π-π stacking interactions between aromatic rings, and the introduction of chirality into the molecular building blocks.

While direct observation of helices and nanotubes from this compound is not extensively documented, studies on closely related systems provide compelling evidence for this potential. Chiral N,N'-disubstituted urea-based organocatalysts have been shown to form hierarchical supramolecular gels whose morphology is highly solvent-dependent. nih.gov Imaging with transmission electron microscopy (TEM) and atomic force microscopy (AFM) revealed a variety of nanostructures, including distinct helical and lath-like formations. nih.gov The driving forces were identified as a combination of hydrogen bonding and π-π interactions.

The transfer of chirality from the molecular level to the supramolecular level is a key mechanism for inducing helical structures. nih.gov In chiral bis-urea systems, a clear amplification of chirality has been observed, leading to well-defined chiral aggregates. nih.gov Even achiral molecules can sometimes form chiral aggregates through spontaneous symmetry breaking, a process that can be influenced by external factors like fluidic vortices. mdpi.com

Furthermore, the self-assembly of nanotubes from molecules with similar structural motifs has been reported.

Perylene (B46583) Diimide Derivatives: An amide-linked perylene diimide derivative was shown to form organogels composed of self-assembled nanotubes in toluene, driven by a combination of hydrogen bonding and π–π stacking. nih.govresearchgate.net

Peptide Analogues: Diphenylalanine, a simple dipeptide with aromatic and amide groups analogous to those in phenylurea, is famous for its ability to self-assemble into discrete, hollow, and well-ordered nanotubes. nih.gov

These examples strongly suggest that N-phenylurea derivatives, possessing both aromatic rings for π-π stacking and robust hydrogen-bonding groups, are excellent candidates for forming helical and tubular nanostructures, particularly when chiral centers are incorporated into their design.

Influence of Molecular Design on Aggregation Behavior and Self-Assembly Mechanisms

The aggregation behavior and the resulting supramolecular structures are highly sensitive to the specific molecular design of the this compound derivative. Subtle changes to the molecule's periphery can profoundly alter its self-assembly pathway and the properties of the final material.

The mechanisms of self-aggregation are dependent on several factors:

The nature of substituents: The substitution pattern on the phenyl ring can modulate aggregation. Electron-withdrawing substituents can influence π-π stacking interactions and the acidity of the N-H protons, thereby altering the strength of the hydrogen bonds.

Steric factors: As noted earlier, the size and position of substituent groups play a crucial role. Bulky groups near the urea or carbamate functionalities can sterically hinder the formation of the ordered hydrogen-bonded arrays necessary for extended aggregation. nih.gov Conversely, reducing steric hindrance, for example by using mono-substituted ureas instead of N,N'-disubstituted ones, can increase the propensity for aggregation. nih.gov

Hydrophilic/Hydrophobic Balance: For amphiphilic derivatives, the balance between the polar (urea/carbamate) and non-polar (e.g., alkyl chains, phenyl ring) parts of the molecule is critical. In aqueous solutions, the self-assembly of urea benzene (B151609) derivatives with amphiphilic side chains was shown to be dependent on the length of the alkyl segment, which affected the lower critical solution temperature (LCST) behavior of the system.

Solvent Properties: The choice of solvent can dictate the final morphology. A chiral urea-based gelator was shown to form different nanostructures, including helical and porous networks, simply by changing the solvent, which alters the balance of intermolecular forces. nih.gov

The table below illustrates how different substituents were found to affect the aggregation strength of chiral macrocycles, demonstrating the principle that electronic effects can tune self-assembly.

| Substituent | Relative Aggregation Strength (in THF) | Electronic Character |

| -OTf | Strongest | Electron-withdrawing |

| -ONf | Strong | Electron-withdrawing |

| -OAc | Moderate | Electron-withdrawing |

| -H | Moderate | Neutral |

| -OSiMe₂-t-Bu | Weak | Electron-donating |

| -OH | Weakest | Electron-donating |

| Data derived from a study on functionalized [3+3]cycloalkynes, illustrating the principle of electronic tuning of aggregation. |

Ultimately, the self-assembly mechanism of a given this compound derivative is a result of a delicate thermodynamic balance between hydrogen bonding, π-π stacking, solvophobic effects, and steric repulsion. By rationally modifying the molecular structure, it is possible to tune this balance and control the resulting supramolecular architecture.

Mechanistic Investigations of N Carbamoyloxy N Phenylurea Chemical Interactions

Catalytic Mechanisms in N-(Carbamoyloxy)-N-phenylurea Synthesis and Derivatization

The synthesis and derivatization of this compound are significantly influenced by the choice of catalysts, which can dictate reaction pathways, efficiency, and selectivity. Both acid-base and metal-based catalytic systems play pivotal roles in the formation of the core N-phenylcarbamate and urea (B33335) structures.

The formation of N-phenylcarbamates, a key structural motif within this compound, can be achieved through various synthetic routes where acid-base catalysis is fundamental. One illustrative example is the synthesis of methyl N-phenyl carbamate (B1207046) from phenylurea and methanol. In this reaction, the nature of the catalyst profoundly impacts the product distribution. researchgate.net

Basic catalysts have been shown to significantly enhance the yield of methyl N-phenyl carbamate. researchgate.net The proposed mechanism involves the activation of the nucleophile (methanol) by the base, increasing its nucleophilicity towards the carbonyl carbon of phenylurea. This is followed by an addition-elimination process. In contrast, acidic catalysts tend to promote the formation of side products such as aniline (B41778) and methyl carbamate. researchgate.net This highlights the critical role of pH and the nature of the catalyst in directing the reaction towards the desired N-phenylcarbamate product. The general principle is that catalysts can stabilize charged intermediates and transition states that form during bond making and breaking, thereby lowering the activation energy of the reaction. libretexts.org

The degradation of related compounds, such as substituted phenyl N-hydroxycarbamates, also demonstrates the influence of pH. These reactions have been shown to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism under basic conditions. nih.gov

Table 1: Effect of Catalyst Type on the Synthesis of Methyl N-Phenyl Carbamate from Phenylurea and Methanol

| Catalyst Type | Predominant Product(s) | Mechanistic Role |

| Basic | Methyl N-phenyl carbamate | Enhances nucleophilicity of methanol, promoting addition-elimination. |

| Acidic | Aniline, Methyl carbamate | Promotes alternative reaction pathways and decomposition. |

This table is generated based on findings from a study on the reaction of phenylurea with methanol. researchgate.net

Palladium catalysis has become a powerful tool for the formation of C-N bonds, which is central to the synthesis of N-phenylurea and its derivatives. Palladium-catalyzed amidation and cross-coupling reactions offer mild and efficient routes to these compounds. nih.gov For instance, N-phenylurea itself has been effectively used as a ligand in palladium-catalyzed Heck and Suzuki reactions, demonstrating high catalytic activity and stability. researchgate.net

The synthesis of N-aryl carbamates can be efficiently achieved through the palladium-catalyzed cross-coupling of aryl halides or triflates with a nitrogen source, such as an amine or an isocyanate precursor. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. nih.gov The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Recent advancements have focused on developing more sustainable palladium-catalyzed amination protocols, utilizing aqueous micellar media or bio-derived solvents to reduce the reliance on harsh organic solvents. nih.gov These green chemistry approaches not only improve the environmental footprint of the synthesis but can also enhance reaction rates and catalyst efficiency.

Molecular Basis of Interactions with Biological Macromolecules (focus on chemical aspects)

The biological activity of N-phenylurea derivatives is intrinsically linked to their ability to interact with specific biological macromolecules, such as proteins and enzymes. Understanding the chemical basis of these interactions is fundamental to explaining their mechanism of action.

Molecular modeling and structural biology techniques have provided significant insights into how phenylurea-containing compounds bind to their protein targets. These studies reveal that the interactions are typically a combination of hydrogen bonding and hydrophobic contacts.

For example, in the case of phenylurea inhibitors binding to the D1 protein of photosystem II, the dimethylurea moiety is oriented towards the binding domain of the natural plastoquinone (B1678516) ligand. Key interactions include hydrogen bonds between the urea group and the side chain hydroxyl of a serine residue (Ser264) and the peptide carbonyl of an alanine (B10760859) residue (Ala251). nih.gov The phenyl group often engages in hydrophobic interactions within a pocket of the binding site. nih.gov

Similarly, in studies of phenyl urea derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), molecular docking has shown that the phenylurea group can form hydrogen bonds with serine residues (e.g., Ser167) and engage in edge-to-face π-stacking interactions with aromatic residues like tyrosine (e.g., Tyr126). nih.gov The peripheral phenyl ring of the inhibitor typically occupies a hydrophobic pocket, and the nature and position of substituents on this ring can significantly influence binding affinity. nih.gov

Table 2: Key Amino Acid Residues Involved in Binding Phenylurea Derivatives

| Protein Target | Key Interacting Residues | Type of Interaction |

| D1 protein (Photosystem II) | Ser264, Ala251, Ser268 | Hydrogen Bonding, Hydrophobic Contacts |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Tyr126, Ser167, Ala264, His346 | π-stacking, Hydrogen Bonding |

This table is compiled from molecular modeling studies of phenylurea inhibitors with their respective protein targets. nih.govnih.gov

Molecular recognition, the specific binding between a ligand and its receptor, is governed by a variety of non-covalent interactions. For this compound and its analogs, the specificity of their binding to a particular protein is determined by the complementary nature of their chemical features with those of the binding site.

The urea and carbamate moieties are excellent hydrogen bond donors and acceptors, allowing them to form a network of hydrogen bonds with polar residues in the protein's binding pocket. The phenyl rings provide a scaffold for hydrophobic and π-stacking interactions with aromatic and aliphatic amino acid side chains.

Structure Reactivity and Structure Property Relationship Sar/spr Studies for N Carbamoyloxy N Phenylurea Derivatives

Systematic Modification of the N-(Carbamoyloxy)-N-phenylurea Core

The systematic modification of the this compound core involves the strategic introduction of various functional groups at different positions on the phenyl ring. This process allows for a detailed investigation into how these substitutions impact the molecule's electronic environment and steric profile. Common modifications include the addition of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the ortho, meta, and para positions of the phenyl ring.

The rationale behind these modifications is to modulate the electron density across the urea (B33335) and carbamoyloxy functionalities. For instance, an EDG, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, can increase the electron density on the phenyl ring, which in turn can influence the reactivity of the adjacent nitrogen atoms. Conversely, an EWG, like a nitro (-NO₂) or a cyano (-CN) group, will decrease the electron density, thereby altering the molecule's electrophilic and nucleophilic sites.

The following table illustrates the systematic modifications that can be applied to the this compound core for SAR/SPR studies.

| Position of Substitution | Type of Substituent | Example Functional Group | Expected Electronic Effect |

| Ortho | Electron-Donating Group (EDG) | -OH, -OCH₃ | Increase electron density on the phenyl ring |

| Meta | Electron-Donating Group (EDG) | -CH₃, -C₂H₅ | Increase electron density on the phenyl ring |

| Para | Electron-Donating Group (EDG) | -NH₂, -N(CH₃)₂ | Increase electron density on the phenyl ring |

| Ortho | Electron-Withdrawing Group (EWG) | -F, -Cl | Decrease electron density on the phenyl ring |

| Meta | Electron-Withdrawing Group (EWG) | -CF₃, -CN | Decrease electron density on the phenyl ring |

| Para | Electron-Withdrawing Group (EWG) | -NO₂, -SO₂NH₂ | Decrease electron density on the phenyl ring |

Correlation of Structural Features with Chemical Stability and Reactivity

The chemical stability and reactivity of this compound derivatives are intricately linked to their structural features. The nature and position of substituents on the phenyl ring play a significant role in determining the molecule's susceptibility to hydrolysis, thermal decomposition, and other chemical transformations.

Electron-withdrawing groups on the phenyl ring generally increase the acidity of the N-H protons in the urea moiety, making them more susceptible to deprotonation. This can, in turn, affect the stability of the entire molecule, potentially leading to rearrangement or decomposition pathways. Conversely, electron-donating groups can increase the basicity of the nitrogen atoms, which may alter their nucleophilicity and reactivity towards electrophiles.

The steric bulk of the substituents also plays a crucial role. Large, bulky groups, particularly at the ortho position, can introduce steric hindrance around the reactive centers of the molecule. This can shield the urea and carbamoyloxy groups from attack by other reagents, thereby increasing the chemical stability of the derivative.

Research has shown that the stability of the N-O bond in the carbamoyloxy group is particularly sensitive to the electronic effects of the substituents on the phenyl ring. EWGs can weaken this bond, making the molecule more prone to cleavage and the release of the carbamoyl (B1232498) group. This reactivity is a key aspect of the molecule's chemical profile and is a primary focus of SAR studies.

The following table summarizes the general correlations between structural features and the chemical stability and reactivity of this compound derivatives.

| Structural Feature | Effect on Chemical Stability | Effect on Reactivity |

| Electron-Withdrawing Group (EWG) on Phenyl Ring | Decreased stability of the N-O bond | Increased acidity of N-H protons, enhanced susceptibility to nucleophilic attack |

| Electron-Donating Group (EDG) on Phenyl Ring | Increased stability of the N-O bond | Increased basicity of nitrogen atoms, enhanced reactivity towards electrophiles |

| Steric Hindrance (e.g., ortho-substituents) | Increased overall chemical stability | Decreased accessibility of reactive centers to reagents |

Rational Design Principles based on Electronic and Steric Effects

The insights gained from SAR and SPR studies form the basis for the rational design of new this compound derivatives with specific, desired properties. By understanding the interplay of electronic and steric effects, chemists can strategically select and position substituents to fine-tune the molecule's stability and reactivity.

For instance, if the goal is to design a more stable derivative, one might introduce bulky, electron-donating groups at the ortho positions of the phenyl ring. The steric bulk would physically protect the reactive centers, while the electron-donating nature of the groups would enhance the stability of the N-O bond.

Conversely, if a more reactive compound is desired, one could introduce potent electron-withdrawing groups at the para position. This would increase the electrophilicity of the carbonyl carbons and the acidity of the N-H protons, making the molecule more susceptible to chemical transformations.

The hydrophobicity of the molecule can also be modulated through the choice of substituents. The introduction of long alkyl chains or aromatic rings can increase the lipophilicity of the derivative, which can be a critical factor in its solubility and interactions with nonpolar environments. Studies on related compounds like phenylferrocene derivatives have demonstrated that hydrophobicity can be systematically adjusted by substituents, with parameter π values ranging to suit various applications. nih.gov

The rational design process is an iterative one, where new derivatives are designed, synthesized, and then tested to see if they exhibit the predicted properties. This feedback loop allows for the continuous refinement of the design principles and a deeper understanding of the structure-activity relationships at play.

The following table outlines some key rational design principles for this compound derivatives based on electronic and steric effects.

| Design Goal | Strategy | Rationale |

| Enhance Chemical Stability | Introduce bulky, electron-donating groups at ortho positions. | Steric hindrance protects reactive sites; EDGs stabilize the N-O bond. |

| Increase Reactivity | Introduce potent electron-withdrawing groups at the para position. | EWGs increase the electrophilicity of carbonyl carbons and acidity of N-H protons. |

| Modulate Solubility | Introduce hydrophilic or hydrophobic substituents as needed. | Functional groups like -OH or -COOH increase water solubility; alkyl chains or aromatic rings increase lipid solubility. |

Emerging Research Directions and Methodological Advancements in N Carbamoyloxy N Phenylurea Chemistry

Development of Innovative and Sustainable Synthetic Routes

The traditional synthesis of urea (B33335) derivatives has often relied on hazardous reagents like phosgene (B1210022) and isocyanates, prompting a significant push towards greener and more sustainable alternatives. nih.gov This shift is critical for the environmentally responsible production of N-(Carbamoyloxy)-N-phenylurea and related compounds.

Key Developments:

Catalyst-Free and Solvent-Free Reactions: Researchers are exploring reactions that proceed without the need for catalysts or organic solvents. For instance, the reaction of primary aliphatic amines with carbon dioxide (CO2) has been shown to produce urea derivatives in good yields under mild conditions, offering a more environmentally benign pathway. rsc.org This approach, if adaptable to the synthesis of this compound, would represent a significant step towards sustainability.

On-Water Synthesis: The use of water as a reaction medium is a cornerstone of green chemistry. "On-water" reactions of isocyanates with amines have demonstrated facile and chemoselective synthesis of unsymmetrical ureas. organic-chemistry.org This method simplifies product isolation through filtration and allows for the recycling of the water effluent, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Alternative Carbonyl Sources: To circumvent the use of phosgene, researchers are investigating safer carbonyl sources. Indium triflate has been used to catalyze the synthesis of primary carbamates from alcohols and urea, with the latter serving as an eco-friendly carbonyl source. organic-chemistry.org Such strategies could potentially be adapted for the synthesis of the carbamoyloxy moiety in this compound.

Hypervalent Iodine Reagents: A novel approach for the synthesis of unsymmetrical urea derivatives involves the use of the hypervalent iodine reagent PhI(OAc)2 as a coupling mediator. mdpi.com This metal-free method proceeds under mild conditions and demonstrates a broad substrate scope, offering a potentially cleaner route to complex urea structures. mdpi.com

These innovative synthetic strategies are summarized in the table below:

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Catalyst-Free and Solvent-Free CO2 Fixation | Utilizes CO2 as a C1 building block at atmospheric pressure. | Environmentally friendly, avoids toxic reagents and solvents. |

| "On-Water" Synthesis | Employs water as the reaction medium. | Sustainable, simplified product isolation, avoids VOCs. |

| Alternative Carbonyl Sources (e.g., Urea) | Replaces hazardous phosgene with safer alternatives. | Improved safety profile, utilizes readily available reagents. |

| Hypervalent Iodine-Mediated Coupling | Metal-free reaction conditions. | Avoids transition metal catalysts and harsh reagents. |

Application of Advanced Analytical and Spectroscopic Techniques for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. Advanced analytical and spectroscopic techniques are providing unprecedented insights into the nature of this and related urea derivatives.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental tools for the structural elucidation of newly synthesized urea derivatives. nih.gov In 13C NMR spectra of urea derivatives, the carbonyl carbon (C=O) of the urea functionality typically appears in the range of 153.5-157.5 ppm. nih.gov